REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[CH3:39][N:40]([CH3:41])[CH:42]=[O:43].[Cl:1][c:2]1[c:3]([F:18])[cH:4][c:5]2[c:6](=[O:17])[c:7]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:8][nH:9][c:10]2[cH:11]1.[K+:23].[K+:24].[N+:25]([c:26]1[cH:27][c:28]([N+:29]([O-:30])=[O:31])[cH:32][cH:33][c:34]1[O:35][NH2:36])([O-:37])=[O:38]>>[Cl:1][c:2]1[c:3]([F:18])[cH:4][c:5]2[c:6](=[O:17])[c:7]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:8][n:9]([NH2:25])[c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c[nH]c2cc(Cl)c(F)cc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NOc1ccc([N+](=O)[O-])cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cn(N)c2cc(Cl)c(F)cc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |